Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
CAS No.:
Cat. No.: VC8633473
Molecular Formula: C20H20ClNO5S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClNO5S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate |
| Standard InChI | InChI=1S/C20H20ClNO5S/c21-18-10-9-16(28(25,26)22-11-5-2-6-12-22)13-17(18)20(24)27-14-19(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
| Standard InChI Key | YSGVMHGOUNYZCT-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate belongs to the sulfonamide class of compounds. Its structure includes:
-
Phenacyl Group: A functional group known for its electrophilic reactivity, enabling interactions with nucleophilic biomolecules.
-
Piperidine Ring: A six-membered nitrogen-containing heterocyclic ring that enhances binding affinity to biological receptors.
-
Sulfonylbenzoate Moiety: A combination of sulfonamide and benzoate functionalities, contributing to its pharmacological properties.
-
Chloro Substituent: A reactive halogen atom that facilitates coupling reactions and nucleophilic substitutions.
These features collectively make the compound versatile for chemical modifications and potential therapeutic applications.
Synthesis Pathways
The synthesis of Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. A general synthetic route includes:
-
Preparation of Starting Materials:
-
Chlorination of benzoic acid derivatives to introduce the chloro substituent.
-
Formation of piperidine intermediates via reductive amination.
-
-
Formation of the Sulfonamide Linkage:
-
Reaction between sulfonyl chlorides and amines under controlled conditions.
-
-
Introduction of the Phenacyl Group:
-
Alkylation or acylation reactions using phenacyl halides.
-
-
Purification:
-
Chromatographic techniques are employed to isolate the final product with high purity.
-
Chemical Reactivity
The compound's functional groups contribute to its reactivity:
-
Sulfonyl Group: Undergoes nucleophilic substitution reactions, allowing derivatization.
-
Chloro Substituent: Facilitates coupling reactions, enabling the synthesis of analogs with diverse pharmacological profiles.
-
Phenacyl Group: Acts as an electrophile in various organic transformations.
Table 1: Biological Activities and Mechanisms
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Treatment of inflammatory diseases |
| Anticancer | Interaction with cellular receptors | Chemotherapy agent |
| Antimicrobial | Disruption of microbial cell walls | Antibiotic development |
Further research is required to elucidate detailed mechanisms and optimize its therapeutic potential.
Applications in Research and Industry
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate has diverse applications:
Table 2: Applications Across Disciplines
| Field | Application |
|---|---|
| Medicinal Chemistry | Drug discovery and development |
| Synthetic Chemistry | Intermediate for heterocyclic compounds |
| Material Science | Reagent in polymer synthesis |
Comparison with Analogous Compounds
Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate can be compared with structurally similar compounds to highlight its unique properties:
Table 3: Comparison with Analogous Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Phenacyl Bromide | Bromine substituent | Higher reactivity than chlorine |
| N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonamide | Hydroxy group | Improved solubility |
| N-substituted phenacyl piperidine derivatives | Variable substitutions | Enhanced receptor specificity |
Future Research Directions
Future research on Phenacyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate should focus on:
-
Pharmacokinetics and Toxicology:
-
Investigating absorption, distribution, metabolism, excretion (ADME), and safety profiles.
-
-
Mechanistic Studies:
-
Elucidating molecular pathways involved in its biological activities.
-
-
Structural Optimization:
-
Modifying functional groups to enhance efficacy and reduce side effects.
-
-
Clinical Trials:
-
Exploring its therapeutic potential in preclinical and clinical settings.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume